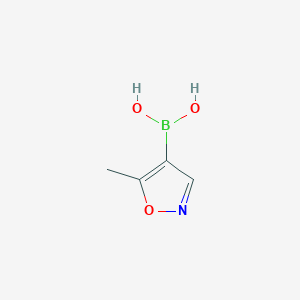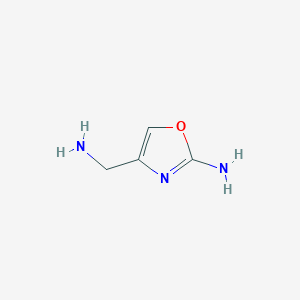![molecular formula C6H9NO B11924366 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-34-3](/img/structure/B11924366.png)
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-(2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration . Another approach includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spiro structure .
Applications De Recherche Scientifique
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
Uniqueness
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar spiro compounds, which may have different substituents and, consequently, different properties and applications .
Propriétés
Numéro CAS |
101960-34-3 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C6H9NO/c1-5-4-6(2-3-6)8-7-5/h2-4H2,1H3 |
Clé InChI |
RVDICDSZTKWNBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)
![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)


![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)



